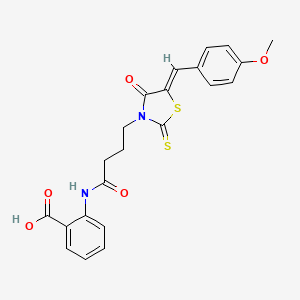![molecular formula C19H17N3O3 B2703165 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034378-14-6](/img/structure/B2703165.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound contains a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Physical And Chemical Properties Analysis
The compound is a white powder . The 1H NMR spectrum (400 MHz, DMSO-d6), δ, ppm (J, Hz): 3.81 (3H, s, OCH3); 4.08–4.23 (3H, m) and 4.50–4.55 (2H, m, 2CH2, CH); 5.68 (1H, br. s, OH); 7.08 (1H, s, H-1); 8.23 (1H, s, H-6). The 13C NMR spectrum (125 MHz, DMSO-d6), δ, ppm: 48.9 (CH2); 49.2 (CH2); 52.3 (OCH3); 60.1 (CH); 105.5 ©; 111.1 (CH); 122.2 ©; 138.5 ©; 148.5 (CH); 160.8 ©; 166.3 © .Scientific Research Applications
Cholinesterase Inhibitory Activity
A study highlights the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as new cholinesterase inhibitors, where compounds showed potent inhibitory effects on butyrylcholinesterase and amyloid-beta self-aggregation. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's by targeting enzyme inhibition and protein aggregation pathways (Abedinifar et al., 2018).
Synthesis and High-Yield Production
Another research focuses on the synthesis of related compounds, providing a methodological framework for high-yield production. This could be crucial for the development of radiopharmaceuticals or imaging agents for diagnostic purposes, showcasing the chemical's utility in enhancing the efficiency of medical diagnostic tools (Bobeldijk et al., 1990).
Pharmaceutical Cocrystals Formation
The formation of cocrystals involving carboxamide-pyridine N-oxide heterosynthon demonstrates the compound's application in crystal engineering and the development of pharmaceutical cocrystals. This can improve drug solubility, stability, and bioavailability, providing a pathway for the development of better pharmaceutical formulations (Reddy et al., 2006).
PARP-1 Inhibition for Cancer Therapy
Benzofuran-7-carboxamide derivatives have been identified as novel scaffolds for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, offering insights into cancer therapy by exploiting the DNA repair pathways. This research paves the way for developing new anticancer drugs targeting PARP-1, a crucial enzyme involved in DNA repair processes (Lee et al., 2012).
Future Directions
The pyrrolopyrazine structure, which is present in this compound, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-21-9-6-13-7-10-22(19(24)17(13)21)11-8-20-18(23)16-12-14-4-2-3-5-15(14)25-16/h2-7,9-10,12H,8,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAGOYHHHFPKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
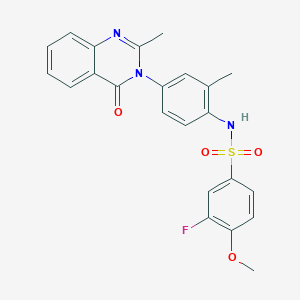

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-naphthalen-2-ylsulfonyl-1,4-diazepane](/img/structure/B2703085.png)
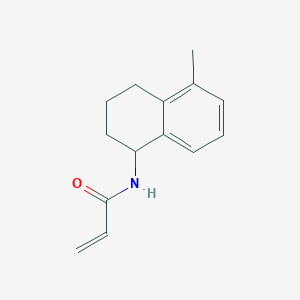
![4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2703090.png)
![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2703093.png)
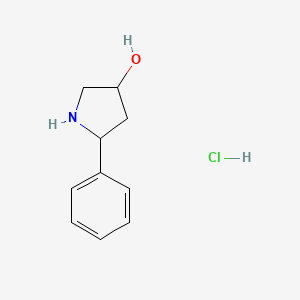
![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2703095.png)

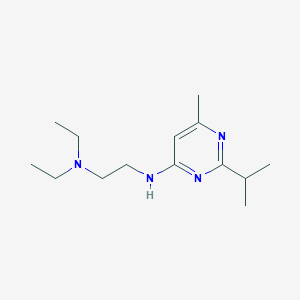
![7-methyl-N-(6-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2703101.png)
![4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde](/img/structure/B2703102.png)
![2-[2-(1H-imidazol-1-yl)ethoxy]aniline](/img/structure/B2703103.png)
